molecular formula C18H24ClN5 B11250675 1-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine

1-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine

Katalognummer: B11250675
Molekulargewicht: 345.9 g/mol
InChI-Schlüssel: KEGICADAWJUZFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[1-(4-Chlorphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidin ist eine komplexe organische Verbindung, die einen Piperidinring, eine Cyclohexylgruppe und eine Tetrazol-Einheit aufweist.

Vorbereitungsmethoden

Die Synthese von 1-{1-[1-(4-Chlorphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

    Bildung des Tetrazolrings: Dies kann durch Reaktion von 4-Chlorphenylhydrazin mit Natriumazid unter sauren Bedingungen erreicht werden, um 4-Chlorphenyl-1H-tetrazol zu bilden.

    Cyclohexylierung: Das Tetrazolderivat wird dann in Gegenwart einer Base wie Kaliumcarbonat mit Cyclohexylbromid umgesetzt, um das Cyclohexyl-t zu bilden.

Analyse Chemischer Reaktionen

Types of Reactions

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of 1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[1-(3-chlorophenyl)cyclohexyl]-4-piperidinol hydrochloride
  • 1-(4-chlorobenzyl)-3-piperidinol hydrochloride
  • 6-[4-(2-chlorophenyl)-1-piperidinyl]-1-hexanol hydrochloride

Uniqueness

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE is unique due to its specific structural features, such as the presence of the tetrazole ring and the combination of cyclohexyl and piperidine groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C18H24ClN5

Molekulargewicht

345.9 g/mol

IUPAC-Name

1-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]piperidine

InChI

InChI=1S/C18H24ClN5/c19-15-7-9-16(10-8-15)24-17(20-21-22-24)18(11-3-1-4-12-18)23-13-5-2-6-14-23/h7-10H,1-6,11-14H2

InChI-Schlüssel

KEGICADAWJUZFN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.